9,9-Dihexylfluorene-2,7-diboronic acid

CAS No.: 203927-98-4

Cat. No.: VC2012782

Molecular Formula: C25H36B2O4

Molecular Weight: 422.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203927-98-4 |

|---|---|

| Molecular Formula | C25H36B2O4 |

| Molecular Weight | 422.2 g/mol |

| IUPAC Name | (7-borono-9,9-dihexylfluoren-2-yl)boronic acid |

| Standard InChI | InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3 |

| Standard InChI Key | QFWOJNOZWMHNTK-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O |

| Canonical SMILES | B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O |

Introduction

Chemical Identity and Structure

Basic Properties

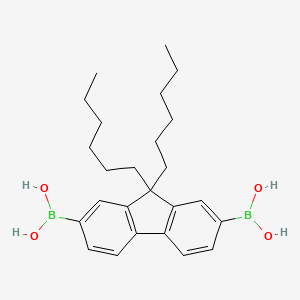

9,9-Dihexylfluorene-2,7-diboronic acid (CAS No. 203927-98-4) is characterized by its molecular formula C25H36B2O4 and has a molecular weight of 422.2 g/mol . The IUPAC name for this compound is (7-borono-9,9-dihexylfluoren-2-yl)boronic acid, though it is commonly referred to by its shorter name in scientific literature . It consists of a fluorene backbone with two hexyl chains at the 9-position and two boronic acid groups positioned at the 2 and 7 positions of the fluorene ring system.

Table 1: Physical and Chemical Properties of 9,9-Dihexylfluorene-2,7-diboronic acid

| Property | Value |

|---|---|

| CAS No. | 203927-98-4 |

| Molecular Formula | C25H36B2O4 |

| Molecular Weight | 422.2 g/mol |

| IUPAC Name | (7-borono-9,9-dihexylfluoren-2-yl)boronic acid |

| InChI | InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25 |

| InChIKey | QFWOJNOZWMHNTK-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O |

Structural Characteristics

The structure of 9,9-Dihexylfluorene-2,7-diboronic acid is notable for its rigid fluorene core with two boronic acid groups that serve as reactive sites for various coupling reactions. The two hexyl chains at the 9-position enhance solubility in organic solvents and provide steric bulk that can influence the properties of resulting polymers. The presence of boronic acid functionalities makes this compound particularly valuable for Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of conjugated polymers and complex organic molecules.

The compound's structure allows for efficient π-electron delocalization through the fluorene backbone, contributing to its utility in developing materials with interesting electronic and optical properties. The rigid, planar fluorene core provides stability while maintaining the conjugation necessary for electronic applications.

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 9,9-Dihexylfluorene-2,7-diboronic acid typically involves a multi-step process starting from fluorene. The general synthetic pathway includes:

-

Alkylation of fluorene at the 9-position to introduce the hexyl chains, forming 9,9-dihexylfluorene

-

Bromination at positions 2 and 7 to yield 2,7-dibromo-9,9-dihexylfluorene

-

Conversion of the dibromo intermediate to the diboronic acid through lithiation followed by reaction with a suitable boron source

According to the supporting information from the Royal Society of Chemistry, the detailed synthesis involves treating 2,7-dibromo-9,9-dihexylfluorene with n-butyl lithium at -78°C in THF . This low-temperature reaction facilitates the metal-halogen exchange, creating a dilithiated intermediate that subsequently reacts with a boron electrophile to form the desired diboronic acid.

Alternative Approaches and Derivatives

In addition to the direct synthesis of the diboronic acid, researchers have developed methods to prepare related derivatives such as 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate) (CAS: 250597-29-6) . This compound, which is the bis(1,3-propanediol) ester of 9,9-Dihexylfluorene-2,7-diboronic acid, offers enhanced stability and solubility for certain applications. The cyclic boronate ester structure protects the boronic acid functionality while maintaining reactivity for coupling reactions.

The synthesis of 2,7-Bis(trimethylstannyl)-9,9-dihexylfluorene represents another approach to creating monomers with similar applications . This compound is prepared from 2,7-dibromo-9,9-dihexylfluorene through lithiation followed by reaction with trimethyltin chloride, resulting in an organostannane that can participate in Stille coupling reactions.

Applications in Materials Science

Polymer Synthesis

9,9-Dihexylfluorene-2,7-diboronic acid serves as a key building block in the synthesis of conjugated polymers with applications in optoelectronics. The compound participates in Suzuki coupling reactions, which allow for the creation of carbon-carbon bonds between the boronic acid groups and aryl halides . This coupling chemistry facilitates the synthesis of conjugated polymers with precisely controlled structures.

Specifically, the compound has been used to synthesize alternating copolymers by reacting with various dibrominated monomers. For instance, researchers have reported the synthesis of five new polymers through Suzuki coupling reaction using 9,9-dihexylfluorene-2,7-diboronic acid and 3,3′-dibromo-4,4′-dialkoxybiphenyl . These polymers exhibit interesting optical properties, making them candidates for light-emitting applications.

Applications in Optoelectronic Devices

Polymers derived from 9,9-Dihexylfluorene-2,7-diboronic acid have found applications in various optoelectronic devices, including:

-

Field effect transistors

-

Photovoltaic devices

-

Nonlinear optical devices

-

Rechargeable batteries

The hexyl substituents at the 9-position of the fluorene core enhance solubility and processability while also influencing the packing of polymer chains in the solid state. This affects the optical and electronic properties of the resulting materials, allowing for fine-tuning of device performance .

Other Applications

Beyond polymer synthesis for optoelectronic applications, 9,9-Dihexylfluorene-2,7-diboronic acid finds utility in several other areas:

-

Rhodium-catalyzed hydroarylation and arylation reactions

-

Molecular bridging of silicon nanogaps

-

Preparation of boronate ester coordinated polymers and macrocycles for sensing and storing benzene

-

Synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophores

These diverse applications highlight the versatility of 9,9-Dihexylfluorene-2,7-diboronic acid as a building block in materials science and synthetic chemistry.

Optical and Electronic Properties of Derived Materials

Thermal Properties

Thermal analysis of polymers synthesized from 9,9-Dihexylfluorene-2,7-diboronic acid reveals important characteristics relevant to device applications. According to studies, these polymers typically exhibit good thermal stability, with decomposition temperatures above 300°C . The glass transition temperature of these materials depends on the length of the alkyl chains, allowing for adjustable thermal properties based on monomer selection.

Table 2: Typical Properties of Polymers Derived from 9,9-Dihexylfluorene-2,7-diboronic acid

| Property | Value | Note |

|---|---|---|

| Absorption Maximum | ~330 nm | In both solution and film |

| Emission Maximum | ~390 nm | In both solution and film |

| Thermal Stability | Up to 300°C | Based on TGA analysis |

| Glass Transition | Variable | Dependent on alkyl chain length |

Structure-Property Relationships

The relationship between molecular structure and material properties is a key aspect of research involving 9,9-Dihexylfluorene-2,7-diboronic acid. The hexyl chains at the 9-position of the fluorene moiety influence several properties:

-

Enhanced solubility in organic solvents

-

Improved film-forming capabilities

-

Suppression of aggregation in the solid state

-

Modification of packing arrangements that affect optoelectronic properties

Researchers have explored the impact of varying the length and structure of these alkyl chains to optimize material performance for specific applications . Additionally, copolymerization with different comonomers allows for fine-tuning of the band gap, emission wavelength, and charge transport properties.

Research Developments and Future Directions

Recent Advances

Researchers have addressed these limitations through several approaches:

-

Copolymerization with other monomers to modify electronic properties

-

Introduction of spirobifluorene groups to reduce aggregation

-

Strategic placement of substituents at the 9-position of fluorene to induce steric hindrance

These strategies have led to materials with improved color stability and enhanced quantum efficiency, demonstrating the continued importance of 9,9-Dihexylfluorene-2,7-diboronic acid in the development of advanced materials.

Emerging Applications

Emerging applications for 9,9-Dihexylfluorene-2,7-diboronic acid and its derivatives include:

-

Chemical sensors based on fluorescence changes

-

Organic photovoltaics with improved efficiency

-

Electrochromic devices with tunable optical properties

-

Organic light-emitting diodes with enhanced stability

-

Molecular electronics components

The versatility of this compound as a building block for diverse materials ensures its continued relevance in materials science research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume